molecular formula C18H23NO B2686419 1-(Dibenzylamino)butan-2-ol CAS No. 408331-08-8

1-(Dibenzylamino)butan-2-ol

Cat. No.: B2686419
CAS No.: 408331-08-8
M. Wt: 269.388
InChI Key: HNPVIUOLXWJBPA-UHFFFAOYSA-N
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Description

1-(Dibenzylamino)butan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a hydroxyl group (-OH) attached to the second carbon of a butane chain, with a dibenzylamino group (-N(CH2Ph)2) attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Dibenzylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of dibenzylamine with butan-2-one in the presence of a reducing agent such as sodium borohydride. The reaction proceeds as follows:

    Formation of the imine intermediate: Dibenzylamine reacts with butan-2-one to form an imine intermediate.

    Reduction of the imine: The imine intermediate is then reduced using sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Dibenzylamino)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products Formed

    Oxidation: Formation of 1-(Dibenzylamino)butan-2-one.

    Reduction: Formation of 1-(Dibenzylamino)butane.

    Substitution: Formation of 1-(Dibenzylamino)butyl halides.

Scientific Research Applications

1-(Dibenzylamino)butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dibenzylamino)butan-2-ol depends on its specific application. In general, the compound can interact with various molecular targets through its hydroxyl and dibenzylamino groups. These interactions may involve hydrogen bonding, hydrophobic interactions, and electrostatic interactions with proteins, enzymes, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-(Dibenzylamino)propan-2-ol: Similar structure but with a shorter carbon chain.

    1-(Dibenzylamino)pentan-2-ol: Similar structure but with a longer carbon chain.

    1-(Dibenzylamino)butan-1-ol: Similar structure but with the hydroxyl group on the first carbon.

Uniqueness

1-(Dibenzylamino)butan-2-ol is unique due to the specific positioning of the hydroxyl and dibenzylamino groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-(dibenzylamino)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-2-18(20)15-19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,18,20H,2,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPVIUOLXWJBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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